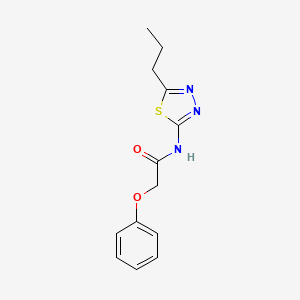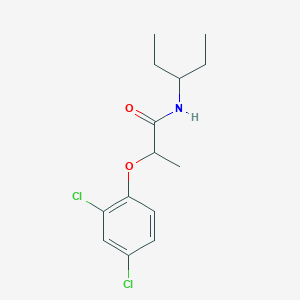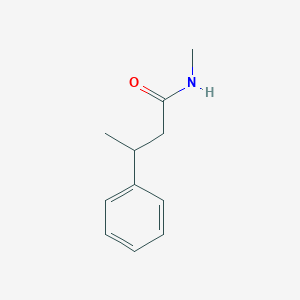![molecular formula C12H21N3OS B11168061 3,3-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11168061.png)
3,3-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a butanamide backbone with a thiadiazole ring substituted with a 2-methylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic conditions.
Substitution Reactions: The 2-methylpropyl group can be introduced through alkylation reactions using alkyl halides in the presence of a base.
Amidation: The final step involves the formation of the butanamide moiety through the reaction of the substituted thiadiazole with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazoles depending on the electrophile used.
Scientific Research Applications
3,3-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethyl-5-(2-methylpropyl)pyrazine: A similar compound with a pyrazine ring instead of a thiadiazole ring.
3,3-dimethylbutanamide: A simpler compound lacking the thiadiazole ring and 2-methylpropyl group.
Uniqueness
3,3-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its combination of a butanamide backbone with a substituted thiadiazole ring. This structure imparts specific chemical and biological properties that are not present in similar compounds. The presence of the thiadiazole ring enhances its potential for biological activity and its utility in various applications.
Properties
Molecular Formula |
C12H21N3OS |
|---|---|
Molecular Weight |
255.38 g/mol |
IUPAC Name |
3,3-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C12H21N3OS/c1-8(2)6-10-14-15-11(17-10)13-9(16)7-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,15,16) |
InChI Key |
FWBGQONBZUPPAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Ethoxyphenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B11167998.png)
![1-(furan-2-ylcarbonyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-4-carboxamide](/img/structure/B11168003.png)
![[4-(4-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone](/img/structure/B11168005.png)
![1-(4-ethoxyphenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11168015.png)
![1-Tert-butyl-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11168017.png)


![N-[2-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B11168028.png)
![3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11168030.png)
![N-(3-chloro-4-fluorophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168038.png)
![1-(4-ethoxyphenyl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11168040.png)

![3,4-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11168053.png)
